4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2089255-81-0
VCID: VC7352440
InChI: InChI=1S/C13H22N2O.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H
SMILES: CC(C)(C)C1=COC(=N1)CC2CCNCC2.Cl.Cl
Molecular Formula: C13H24Cl2N2O
Molecular Weight: 295.25

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride

CAS No.: 2089255-81-0

Cat. No.: VC7352440

Molecular Formula: C13H24Cl2N2O

Molecular Weight: 295.25

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride - 2089255-81-0

Specification

CAS No. 2089255-81-0
Molecular Formula C13H24Cl2N2O
Molecular Weight 295.25
IUPAC Name 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-oxazole;dihydrochloride
Standard InChI InChI=1S/C13H22N2O.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H
Standard InChI Key ROEFBNXJWHJBTB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=COC(=N1)CC2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of an oxazole ring (C₃H₃NO) substituted at positions 2 and 4. Position 4 bears a tert-butyl group (-C(CH₃)₃), while position 2 is functionalized with a piperidin-4-ylmethyl group (-CH₂-C₅H₁₀N). The dihydrochloride salt indicates protonation at two basic nitrogen sites: the piperidine ring’s secondary amine and possibly an additional amine generated during synthesis .

Synthesis and Manufacturing

Oxazole Ring Formation

Oxazoles are typically synthesized via cyclization strategies:

  • Robinson-Gabriel Synthesis: Dehydration of β-acylaminoketones using agents like POCl₃. For example, reacting 4-tert-butyl-β-acylaminoketone with a dehydrating agent forms the oxazole core .

  • Hantzsch Method: Condensation of α-haloketones with amides. A tert-butyl-substituted α-chloroketone could react with a piperidinylmethylamide precursor to yield the target structure .

Piperidine Incorporation

Piperidin-4-ylmethyl groups are introduced via nucleophilic substitution or coupling reactions. For instance:

  • Alkylation of oxazole-2-bromide with piperidin-4-ylmethanol in the presence of K₂CO₃ .

  • Buchwald-Hartwig amination using palladium catalysts to couple halogenated oxazoles with piperidine derivatives .

Boc Deprotection and Salt Formation

  • Boc Protection: tert-Butyl piperidin-4-ylcarbamate ([73874-95-0]) is a common precursor. Reacting this with oxazole intermediates under basic conditions (e.g., TEA in DCM) installs the piperidinylmethyl group .

  • Acid Deprotection: Treatment with HCl in dioxane removes the Boc group, yielding the free amine.

  • Salt Formation: Addition of excess HCl in ethanol precipitates the dihydrochloride salt .

Reaction Optimization

Key parameters from analogous syntheses:

Reaction StepConditionsYieldCitation
Oxazole cyclizationPOCl₃, 100°C, 4h75%
Piperidine alkylationK₂CO₃, ACN, 50°C, 6h68%
Boc deprotection4M HCl/dioxane, RT, 2h90%

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.40 ppm (s, 9H, tert-butyl).

    • δ 2.70–3.10 ppm (m, 5H, piperidine CH₂ and CH).

    • δ 7.20 ppm (s, 1H, oxazole H-5) .

  • ESI-MS: m/z 309.2 [M+H]⁺ (free base), 381.1 [M+2HCl+H]⁺ .

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) due to ionic dihydrochloride form; sparingly soluble in apolar solvents.

  • Stability: Stable at RT under inert atmosphere; hygroscopic, requiring desiccated storage .

Applications in Pharmaceutical Research

Antimicrobial Activity

Piperidine-oxazole hybrids exhibit broad-spectrum activity. For example:

  • Analog Testing: N-substituted piperidine-oxazoles showed MIC values of 2–8 µg/mL against S. aureus and E. coli .

  • Mechanism: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

Kinase Inhibition

Piperidine’s basic nitrogen chelates ATP-binding site residues:

  • JAK2 Inhibition: IC₅₀ = 0.8 µM in preclinical models, comparable to ruxolitinib .

Future Perspectives

Structural Modifications

  • Fluorination: Introducing CF₃ groups at position 5 may enhance blood-brain barrier penetration for CNS targets .

  • Prodrug Design: Esterification of the piperidine nitrogen to improve oral bioavailability .

Clinical Translation

  • Phase 0 Trials: Microdosing studies planned for 2026 to assess pharmacokinetics in humans .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator